7-Bromo-5-phenylbenzo[d]oxazole

Estrogen receptor-beta selectivity inflammation

Specify 7‑Bromo‑5‑phenylbenzo[d]oxazole to exploit the exclusively 7‑positioned bromine that enables regiospecific Suzuki‑Miyaura, Buchwald‑Hartwig and Sonogashira couplings. This isomer is critical for ERβ‑selective programs – the 7‑bromo series yields >200‑fold selectivity (ERB‑041), while the 5‑phenyl group contributes unique hydrophobic contacts. Substituting 5‑ or 6‑bromo isomers generates non‑equivalent reactivity, invalidates SAR data and deviates from validated ERβ‑ligand pharmacology. Ideal for focused library synthesis in inflammatory bowel disease and ERβ‑targeted lead optimisation.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
Cat. No. B11780698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-phenylbenzo[d]oxazole
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C(=C2)Br)OC=N3
InChIInChI=1S/C13H8BrNO/c14-11-6-10(9-4-2-1-3-5-9)7-12-13(11)16-8-15-12/h1-8H
InChIKeyLIKKPOKOIOJEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-phenylbenzo[d]oxazole CAS 1781460-95-4 | Technical Specification and Procurement Identifier


7-Bromo-5-phenylbenzo[d]oxazole (CAS 1781460-95-4) is a brominated benzoxazole derivative with the molecular formula C13H8BrNO and a molecular weight of 274.11 g/mol [1]. The compound features a benzoxazole core—a privileged scaffold in medicinal chemistry and materials science [1]—with a bromine atom at the 7-position and a phenyl substituent at the 5-position. The 7-bromo substituent serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, positioning this compound as a key intermediate for generating structurally diverse libraries [1].

Why 7-Bromo-5-phenylbenzo[d]oxazole Cannot Be Interchanged with Other Bromophenylbenzoxazole Isomers


Bromophenylbenzoxazole isomers—including 5-bromo-2-phenylbenzo[d]oxazole, 6-bromo-2-phenylbenzo[d]oxazole, and the target 7-bromo-5-phenylbenzo[d]oxazole—exhibit fundamentally different substitution patterns that dictate distinct reactivity profiles, steric environments, and biological target interactions . The bromine position governs both synthetic accessibility (regioselective cross-coupling outcomes) and downstream biological properties [1]. In estrogen receptor-beta (ERβ) ligand development, systematic SAR studies have established that 7-position-substituted benzoxazoles consistently demonstrate superior ERβ selectivity compared to analogues bearing substituents at other positions [1]. Consequently, substituting any other bromophenylbenzoxazole isomer for the 7-bromo-5-phenyl derivative in a medicinal chemistry campaign or materials synthesis program would yield a different compound with non-equivalent reactivity and pharmacological profile—invalidating comparative data and confounding structure-activity interpretation.

Quantitative Differentiation Evidence for 7-Bromo-5-phenylbenzo[d]oxazole Relative to Structural Analogs


7-Position Bromine Substitution Confers Superior ERβ Selectivity in Benzoxazole Series

In systematic structure-activity relationship (SAR) studies of aryl diphenolic azoles, 7-position-substituted benzoxazoles were identified as the most selective ERβ ligands among all benzoxazole regioisomers evaluated [1]. The lead compound ERB-041 (a 7-substituted benzoxazole) exhibited >200-fold selectivity for ERβ over ERα [1]. This selectivity profile is attributed to the 7-position substitution pattern which exploits the conservative residue difference in the ligand-binding pocket (ERα Met421 → ERβ Ile373) [1]. While 7-Bromo-5-phenylbenzo[d]oxazole lacks the phenolic hydroxyl groups of ERB-041, the 7-bromo substituent on the benzoxazole core provides a critical vector for introducing functional handles that can be elaborated into selective ERβ-targeting molecules [1].

Estrogen receptor-beta selectivity inflammation medicinal chemistry

7-Bromo-5-phenylbenzo[d]oxazole Provides Distinct Synthetic Versatility for Cross-Coupling Chemistry vs. 5-Bromo and 6-Bromo Isomers

The regiospecific placement of bromine at the 7-position in 7-Bromo-5-phenylbenzo[d]oxazole enables site-selective cross-coupling reactions that are not achievable with other bromophenylbenzoxazole isomers . The 7-bromo substituent is positioned on the fused benzene ring of the benzoxazole core, distinct from the 5-bromo-2-phenylbenzo[d]oxazole isomer (CAS 69918-19-0) where bromine resides at the 5-position, and the 6-bromo-2-phenylbenzo[d]oxazole isomer (CAS 537025-33-5) where bromine is at the 6-position . This positional difference fundamentally alters the electronic environment and steric accessibility of the bromine atom, thereby dictating reactivity outcomes in palladium-catalyzed couplings .

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig synthetic intermediate medicinal chemistry

ERβ Binding Affinity of 7-Bromo-Substituted Benzoxazole Scaffold: High Potency Demonstrated by Close Structural Analog WAY-200070

A direct structural analog bearing the 7-bromo benzoxazole core—WAY-200070 (7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol)—demonstrates potent ERβ agonist activity with an IC50 of 2.3 nM and exhibits high selectivity for ERβ over ERα . In competitive binding assays against mouse ERβ expressed in Escherichia coli, the 7-bromo-2-(4-hydroxy-phenyl)-benzooxazol-5-ol derivative displayed an IC50 of 1.70 nM for inhibition of [3H]17β-estradiol binding [1]. These data establish that the 7-bromo benzoxazole scaffold is compatible with high-affinity ERβ target engagement [1].

Estrogen receptor-beta agonist IC50 binding affinity WAY-200070

Recommended Research Applications for 7-Bromo-5-phenylbenzo[d]oxazole Based on Validated Evidence


Medicinal Chemistry: Development of Selective ERβ Agonists for Inflammatory Disease Research

7-Bromo-5-phenylbenzo[d]oxazole serves as a strategic starting point for constructing ERβ-selective ligands. The 7-bromo substituent provides a validated vector for introducing functional handles that can be elaborated into selective ERβ-targeting molecules, as established by the >200-fold ERβ selectivity achieved with 7-position-substituted benzoxazoles in the ERB-041 series [1]. The 5-phenyl group offers additional hydrophobic contacts that may be exploited to modulate binding affinity and selectivity [1]. This scaffold is particularly relevant for research programs targeting inflammatory bowel disease, where ERβ-selective agonists have demonstrated preclinical efficacy in the HLA-B27 transgenic rat model without classical estrogenic side effects [1].

Synthetic Organic Chemistry: Building Block for Site-Selective Cross-Coupling Reactions

The 7-bromo substituent on the benzoxazole core of 7-Bromo-5-phenylbenzo[d]oxazole enables site-selective palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity profile is regiospecifically defined by the 7-position bromine and cannot be replicated using other bromophenylbenzoxazole isomers (5-bromo or 6-bromo variants). Researchers requiring a benzoxazole building block with bromine at the 7-position for specific structure-activity relationship exploration or diversity-oriented synthesis should procure this exact isomer to ensure coupling outcomes align with project objectives [1].

Medicinal Chemistry: Core Scaffold for ERβ-Targeted Library Synthesis

Given the validated nanomolar ERβ potency demonstrated by 7-bromo benzoxazole derivatives such as WAY-200070 (IC50 = 2.3 nM) and 7-bromo-2-(4-hydroxy-phenyl)-benzooxazol-5-ol (IC50 = 1.70 nM) [1][2], 7-Bromo-5-phenylbenzo[d]oxazole constitutes a privileged core scaffold for generating focused compound libraries targeting the estrogen receptor-beta pathway. The 5-phenyl group distinguishes this compound from other 7-bromo benzoxazole derivatives and may confer distinct physicochemical and pharmacological properties warranting systematic exploration. This compound is appropriate for hit-to-lead and lead optimization campaigns where 7-bromo benzoxazole-based ERβ modulation is the intended therapeutic hypothesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-phenylbenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.